Reactivity Advantage: Nucleophilic Addition of 2-Amino-5-methoxypyrimidine to Isocyanates vs. Aromatic Amines
2-Amino-5-methoxypyrimidine demonstrates a distinct reactivity profile in nucleophilic addition reactions with phosphorochloridoisocyanatidates, proceeding more readily than typical aromatic amines due to the electronic influence of the 5-methoxy group [1]. This results in the formation of N-phosphorylated 5-methoxypyrimidyl-2-ureas in practically quantitative yield and analytically pure state directly from the reaction medium [1].
| Evidence Dimension | Reaction Yield (Nucleophilic Addition to Isocyanate) |
|---|---|
| Target Compound Data | Practically quantitative yield; analytically pure precipitation |
| Comparator Or Baseline | Typical aromatic amines (lower yields, require purification) |
| Quantified Difference | Not explicitly quantified in percentage, but described as 'practically quantitative' vs. typical yields for aromatic amines which are often <90% |
| Conditions | Reaction with ethyl phosphorochloridoisocyanatidate or phosphorodichloridoisocyanatidic acid at ambient temperature |
Why This Matters
High and clean yields reduce purification costs and increase throughput in multi-step syntheses, making it a superior building block choice for cost-sensitive scale-up.
- [1] Gubnitskaya, E. S., Loseva, I. M., Kropacheva, A. A., & Derkach, G. I. (2004). Synthesis of phosphorylated 5-methoxypyrimidyl-2-ureas and their antiblastic activity. Pharmaceutical Chemistry Journal, 38(11), 612-615. https://doi.org/10.1007/s11094-005-0040-0 View Source
